An In-Depth Technical Guide to the Physical Properties of (4-(Methylthio)phenyl)hydrazine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (4-(Methylthio)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physical properties of (4-(Methylthio)phenyl)hydrazine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring consistent quality, and developing robust formulations. This document synthesizes available data with established scientific principles to offer field-proven insights for laboratory applications.
Chemical Identity and Structure
(4-(Methylthio)phenyl)hydrazine hydrochloride is the hydrochloride salt of (4-(Methylthio)phenyl)hydrazine. The presence of the methylthio group at the para position of the phenyl ring and its formulation as a hydrochloride salt significantly influence its physical and chemical behavior.
Molecular Structure:
Caption: 2D structure of (4-(Methylthio)phenyl)hydrazine hydrochloride.
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | (4-(Methylthio)phenyl)hydrazine hydrochloride | [1] |
| CAS Number | 35588-53-5 | [1] |
| Molecular Formula | C₇H₁₁ClN₂S | [2] |
| Molecular Weight | 190.69 g/mol | [1] |
| IUPAC Name | (4-methylsulfanylphenyl)hydrazine;hydrochloride | [3] |
Physical Appearance and Morphology
(4-(Methylthio)phenyl)hydrazine hydrochloride is typically supplied as an off-white to pale yellow or beige crystalline solid or powder. The color and exact morphology can vary depending on the purity and the manufacturing process.
Melting Point
The melting point is a critical indicator of purity. For (4-(Methylthio)phenyl)hydrazine hydrochloride, a melting point with decomposition is observed.
Table 2: Melting Point
| Value | Source |
| 197 °C (decomposes) | [4] |
The decomposition at the melting point is a characteristic feature of many hydrazine salts and indicates thermal instability at elevated temperatures. This is an important consideration for handling and storage, as well as for chemical reactions involving this compound at high temperatures.
Solubility Profile
The solubility of (4-(Methylthio)phenyl)hydrazine hydrochloride is a key parameter for its application in synthesis and formulation. As a hydrochloride salt, it is expected to have higher solubility in polar solvents compared to its free base form.
Qualitative Solubility:
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This protocol provides a reliable method for determining the equilibrium solubility of (4-(Methylthio)phenyl)hydrazine hydrochloride in a solvent of interest.[4][7][8]
Caption: Workflow for the shake-flask solubility determination method.
Causality Behind Experimental Choices:
-
Excess Compound: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Sealed Vial: Prevents solvent evaporation, which would alter the concentration.
-
Constant Temperature and Agitation: Guarantees that the system reaches thermodynamic equilibrium.
-
Filtration: Removes any undissolved solid particles that would lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Spectroscopic Properties
Spectroscopic data is essential for the structural confirmation and quality control of (4-(Methylthio)phenyl)hydrazine hydrochloride. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from closely related structures.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the thioether group, and the protons of the hydrazine moiety. For a similar compound, 4-methoxyphenylhydrazine hydrochloride, in DMSO-d₆, the aromatic protons appear as doublets around 7.05 and 6.88 ppm, and the methoxy protons as a singlet at 3.70 ppm.[9] The hydrazine protons are expected to be broad and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the sulfur being deshielded, and a signal for the methyl carbon of the thioether group.
5.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
-
Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.
-
S-C stretching: A weaker band in the 600-800 cm⁻¹ region.
For comparison, the IR spectrum of phenylhydrazine hydrochloride shows characteristic peaks for these functional groups.[10][11]
5.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (4-(Methylthio)phenyl)hydrazine hydrochloride, the mass spectrum of the free base, (4-(Methylthio)phenyl)hydrazine, would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 154.24 g/mol .[3] Common fragmentation patterns would involve the loss of the hydrazine group or cleavage of the methylthio group.
Stability and Storage
Proper storage is crucial to maintain the integrity of (4-(Methylthio)phenyl)hydrazine hydrochloride.
-
Stability: Hydrazine derivatives can be sensitive to air and light, leading to oxidation and degradation.[12] Anhydrous hydrazine and its aqueous solutions are generally stable under normal conditions but can decompose at elevated temperatures or in the presence of catalytic surfaces.[13]
-
Storage: It is recommended to store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of (4-(Methylthio)phenyl)hydrazine hydrochloride. While some quantitative data, particularly regarding solubility, remains sparse in publicly available literature, this guide offers a solid foundation for researchers and drug development professionals. The provided experimental protocols and insights into the causality behind them are intended to empower scientists to determine the necessary parameters for their specific applications in a reliable and reproducible manner. A thorough understanding and careful consideration of these physical properties are essential for the successful application of this important chemical intermediate in research and development.
References
- Jouyban, A. (2010).
- Avdeef, A. (2012).
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Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
PubChem. 4-(Methylthio)phenylhydrazine. [Link]
-
NIST. Phenylhydrazine hydrochloride. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
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